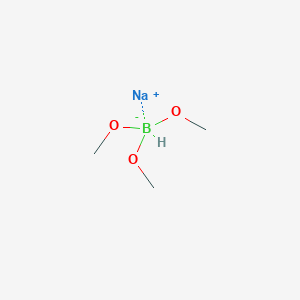

硼酸盐 (1-), 氢三甲氧基-, 钠

描述

The research on sodium borate complexes has revealed a variety of structures and properties. These complexes often involve the coordination of borate anions with various organic ligands and metal ions, resulting in diverse molecular architectures. For instance, a cage-like complex anion formed by sodium borate and 1,1,1-tris(hydroxymethyl)ethane has been identified, showcasing a unique structure where the boron atom is tetrahedrally coordinated by oxygen atoms .

Synthesis Analysis

The synthesis of these borate complexes varies, with some being formed in alkaline aqueous solutions, while others are created through hydrothermal methods or by reacting borohydride ions with organic ligands. For example, the synthesis of nitrogen-rich hydrotris(tetrazolyl)borate salts involves thermolysis of borohydride with tetrazoles . Similarly, a novel sodium gallium borate was synthesized using a surfactant-thermal method .

Molecular Structure Analysis

X-ray crystallography has been a crucial tool in determining the molecular structures of these complexes. The cage-like sodium borate complex mentioned earlier is an example where crystallography revealed the octahedral coordination of the sodium ion and the formation of hydrogen bonds within the structure . Other complexes, such as the sodium hydrotris(methimazolyl)borate, have been compared using ab initio calculations to explore the effects of different donor atoms on the ligand systems .

Chemical Reactions Analysis

The chemical reactivity of these borate complexes is influenced by their molecular structure. For instance, the nitrogen-rich hydrotris(tetrazolyl)borate salts, despite their high nitrogen content, exhibit low sensitivity to impact and friction, indicating stability in their chemical behavior . The different coordination behaviors of the ligands also affect the types of derivatives that can be synthesized, as seen in the various homoscorpionate ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium borate complexes are diverse. Some complexes exhibit luminescent properties, such as the sodium gallium borate, which emits blue luminescence and is a wide-band-gap semiconductor . The borate cancrinite structure displays a zeolite-like framework with channels occupied by sodium atoms and BO3 groups, which could have implications for ion-exchange properties . The sodium supported borate ester complex demonstrates the coordination of a boron atom with two ligands, which could influence its reactivity and potential applications .

科学研究应用

高温硼酸盐

高温硼酸盐,包括钠;三甲氧基硼烷,已引起研究界极大的兴趣 . 这些材料表现出许多有趣的物理性质,使其在实际应用中具有广阔前景 . 功能特性的多样性源于它们的高结构柔性,这种柔性是由平面/非平面 BO3 基团和 BO4 四面体连接而成的 .

晶体化学

硼酸盐基晶体(如钠;三甲氧基硼烷)的晶体化学是一个重要的研究课题 . 硼氧自由基的多态性已基于阳离子的性质和合成条件进行考虑 . 这项研究导致了无水化合物的另一种分类 .

硼酸盐玻璃

硼酸盐玻璃,包括源于钠;三甲氧基硼烷的玻璃,具有独特的性能,使其适用于科学和工业应用 . 与二氧化硅玻璃相比,它们的熔点和软化温度显着降低 . 但是,它们对水的亲和力需要仔细选择和设计,以满足给定应用的规格 .

钠离子电池

安全和危害

未来方向

Borate compounds, including borate bioactive glasses (BBGs), have been extensively investigated for biomedical applications since the early 2000s . They have shown superior bioactivity and bone healing capacity compared to silicate glasses. They are also suitable candidates as drug delivery devices for infection or disease treatment such as osteoporosis . Future research directions include nerve and muscle regeneration applications, cartilage regeneration, and the development of new synthesis methods .

作用机制

Sodium Trimethoxyborohydride, also known as Borate (1-), hydrotrimethoxy-, sodium, is a chemical compound with the formula C3H10BO3.Na . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that borate compounds, such as boric acid and its salts, exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis .

Mode of Action

Boric acid, a related compound, is known to inhibit biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors

Biochemical Pathways

Borate compounds are known to be used as excipients in some human medicinal products

Pharmacokinetics

It is known that borate compounds are used in industrial processing and manufacturing, as well as in pharmaceutical products

Result of Action

It is known that borate compounds exhibit some antibacterial activity

Action Environment

It is known that borate compounds are used in various environments, from industrial processing and manufacturing to pharmaceutical products

属性

IUPAC Name |

sodium;trimethoxyboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10BO3.Na/c1-5-4(6-2)7-3;/h4H,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDOFGWTIAZCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](OC)(OC)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16940-17-3 | |

| Record name | Sodium trimethoxyborohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium hydrotrimethoxyborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016940173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrotrimethoxyborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)